N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxamide
- N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxamide
Uniqueness
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group, in particular, may impart distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H16Cl2N2O4 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-27-9-3-8-23-18(25)12-7-6-11(10-13(12)19(23)26)17(24)22-15-5-2-4-14(20)16(15)21/h2,4-7,10H,3,8-9H2,1H3,(H,22,24) |
InChI Key |
KDJBXINWTJMOQM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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